molecular formula C22H20FN5O3S B2873421 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 895794-00-0

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2873421
CAS No.: 895794-00-0
M. Wt: 453.49
InChI Key: AVCNEQFPEHFEMD-UHFFFAOYSA-N
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Description

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic organic compound featuring a triazolothiazole core fused with a fluorinated aromatic system. The molecule comprises a 2-fluorophenyl group attached to the triazolothiazole ring, an ethyl linker, and an ethanediamide moiety terminating in a 2-methoxy-5-methylphenyl substituent. While specific data on its synthesis or biological activity are unavailable in the provided evidence, its design aligns with compounds targeting enzyme inhibition or receptor modulation, likely leveraging fluorine’s electron-withdrawing effects and the methoxy/methyl groups’ steric and solubility contributions.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c1-13-7-8-18(31-2)17(11-13)25-21(30)20(29)24-10-9-14-12-32-22-26-19(27-28(14)22)15-5-3-4-6-16(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNEQFPEHFEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields of the desired product . The reaction conditions are mild, and the process is efficient, making it suitable for industrial production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thioethers or amines .

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antibacterial and antifungal agent. In medicine, it shows promise as an anti-inflammatory and antitumor compound. Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases .

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in the biological processes it influences. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes, while its anti-inflammatory effects could result from the modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolothiazole-based ethanediamides. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound ID Triazolothiazole Substituent Ethanediamide Substituent Molecular Formula Average Mass (g/mol) Notable Features
Target 2-(2-fluorophenyl) 2-methoxy-5-methylphenyl Not reported ~453.48* Ortho-fluorine; methoxy and methyl in meta/para positions
4-fluorophenyl 4-methoxyphenyl C₂₁H₁₈FN₅O₃S 439.465 Para-fluorine; unsubstituted methoxy phenyl
4-methoxyphenyl, 6-methyl 3-chloro-4-methylphenyl C₂₃H₂₂ClN₅O₃S† 488.01† Chlorine substituent; methyl on triazolothiazole core
4-fluorophenyl 3-methoxyphenyl C₂₁H₁₈FN₅O₃S 439.465 Meta-methoxy group; para-fluorine

*Estimated based on substituent differences (additional methyl in target vs. ).
†Inferred from structural description in ; exact data unavailable.

Key Structural and Functional Insights

Fluorine Position: The target compound’s 2-fluorophenyl group (ortho position) may induce steric hindrance compared to the 4-fluorophenyl (para) analogs .

Ethanediamide Substituents :

  • The 2-methoxy-5-methylphenyl group in the target introduces both electron-donating (methoxy) and hydrophobic (methyl) effects. In contrast, and feature simpler methoxy-phenyl groups (4- and 3-positioned), which may enhance solubility but reduce lipophilicity .

Chlorine and Methyl Modifications :

  • The analog includes a 3-chloro-4-methylphenyl group, which significantly increases molecular mass and introduces halogen-based reactivity. The additional methyl on the triazolothiazole core may enhance metabolic stability .

Biological Implications :

  • Structural variations correlate with pesticidal activities observed in related triazolothiazoles (e.g., flumetsulam, diclosulam) . Para-substituted fluorine (as in ) likely optimizes target enzyme inhibition, while ortho-substituents (target) may favor steric-driven selectivity.

Research Findings and Limitations

While direct activity data for the target compound are absent, inferences can be drawn from structural analogs:

  • Solubility : The 2-methoxy-5-methylphenyl group in the target may improve lipid solubility compared to and , favoring membrane penetration in pesticidal applications.
  • Synthetic Complexity : The ortho-fluorine and multi-substituted phenyl groups in the target likely require advanced regioselective synthesis, increasing production costs.

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